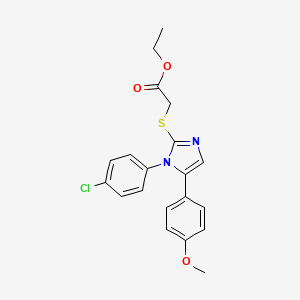

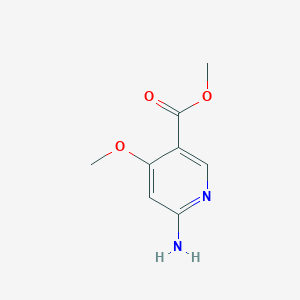

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

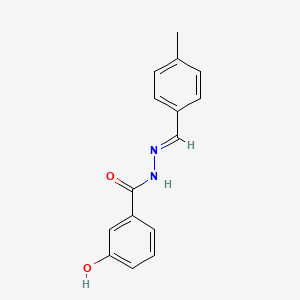

This compound is a derivative of pyran, a six-membered heterocyclic, unsaturated ring with one oxygen atom and five carbon atoms . It has various functional groups such as amino, cyano, and carboxylate groups, which contribute to its chemical properties .

Synthesis Analysis

The synthesis of this compound could involve the reaction of substituted arylidenemalononitriles and 3-methyl-1-phenyl-2-pyrazolin-5-one . This reaction could be catalyzed by KF-montmorillonite, providing a rapid synthesis of the compound .Molecular Structure Analysis

The molecular structure of this compound includes a pyran ring, which is a six-membered ring with one oxygen atom. It also has an amino group (-NH2), a cyano group (-CN), and a carboxylate group (-COO-) attached to the ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, the cyano group could undergo transformations to form other functional groups, and the carboxylate group could engage in esterification or amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like amino, cyano, and carboxylate could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis of Pyrazole Derivatives

The compound can be used in the synthesis of pyrazole derivatives . Pyrazole derivatives are important pharmaceutical products and biodegradable agrochemicals . The reaction of substituted arylidenemalononitriles and 3-methyl-1-phenyl-2-pyrazolin-5-one in DMF in the presence of KF-montmorillonite provides a rapid synthesis of 3-methyl-6-amino-5-cyano-4-aryl-1-phenyl-1,4-dihydro-pyrano[2,3-c]pyrazole derivatives .

Anti-allergic and Anti-cancer Activities

4H-Pyran derivatives, which the compound is a part of, are important building blocks for many natural compounds with anti-allergic and anti-cancer activities .

Catalyst in Chemical Reactions

The compound can potentially be used as a catalyst in various chemical reactions. For example, KF-montmorillonite, a catalyst used in the synthesis of the compound, has found widespread acceptance in a variety of heterogeneous reactions, such as substitution, addition, oxidation, rearrangement, and reduction reactions .

Synthesis of Pyridine Derivatives

The compound could potentially be used in the synthesis of new pyridine series containing sulfonamide moiety . Pyridines with sulfonamide moieties have potential applications in medicinal chemistry .

Research in Medicinal Chemistry

Pyrimidinone derivatives, which are structurally similar to the compound, have seen increased interest in their synthesis and applications in medicinal chemistry .

6. Potential Applications in Energy and Environmental Science Ionic liquids, which could potentially be synthesized using the compound, offer various promising capabilities which guarantee their applications in different technologies such as synthesis, catalysis, electrochemistry, medicine, extractants, surfactants, materials science, and chemical engineering . They have shown excellent outcomes in the field of energy and environmental science .

Future Directions

properties

IUPAC Name |

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-9-14(17(20)23-4)15(11(8-18)16(19)24-9)10-5-6-12(21-2)13(7-10)22-3/h5-7,15H,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSJGNZNIHEPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]-3-piperidyl}methylamine](/img/structure/B2459259.png)

![2-(4-Fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one](/img/structure/B2459263.png)

![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2459271.png)

![4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2459276.png)

![1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2459278.png)